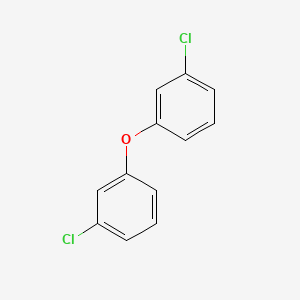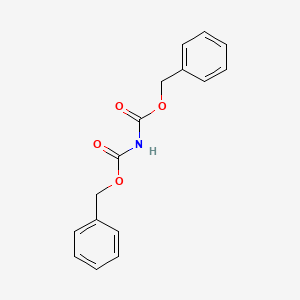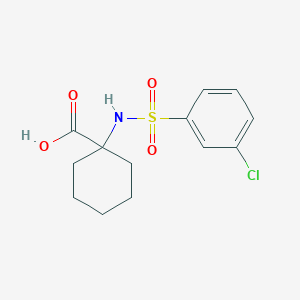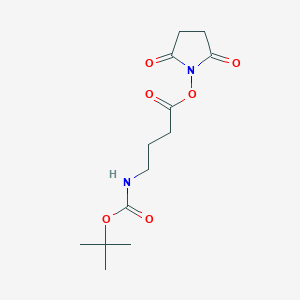
2,5-Dioxopyrrolidin-1-yl 4-(tert-butoxycarbonylamino)butanoate
Overview
Description
2,5-Dioxopyrrolidin-1-yl 4-(tert-butoxycarbonylamino)butanoate (2,5-DPB) is an organic compound that has been used in a variety of scientific research applications. It is a stable and non-toxic compound that is used in a variety of laboratory experiments, including those related to biochemistry, physiology, and pharmacology. 2,5-DPB is an important tool for researchers due to its ability to act as a substrate or reactant in a variety of chemical reactions. Additionally, 2,5-DPB is a useful reagent in organic synthesis and can be used to synthesize a variety of organic compounds.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 4-(tert-butoxycarbonylamino)butanoate has been used in a variety of scientific research applications. It is a useful reagent in organic synthesis and can be used to synthesize a variety of organic compounds. Additionally, this compound is an important tool for researchers due to its ability to act as a substrate or reactant in a variety of chemical reactions. For example, this compound has been used in the synthesis of a variety of heterocyclic compounds and in the synthesis of a variety of pharmaceuticals. Additionally, this compound has been used in the synthesis of a variety of other organic compounds, such as polymers and dyes.
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit calcium currents mediated by cav 12 (L-type) channels .
Mode of Action
It is plausible that the compound may interact with its targets in a similar manner to related compounds, which inhibit calcium currents mediated by cav 12 (L-type) channels .
Pharmacokinetics
One study has shown that a similar compound has high metabolic stability on human liver microsomes . This suggests that the compound may have good bioavailability, but further studies are needed to confirm this.
Result of Action
A similar compound has been shown to be effective in various pain models, suggesting potential analgesic effects .
Advantages and Limitations for Lab Experiments
2,5-Dioxopyrrolidin-1-yl 4-(tert-butoxycarbonylamino)butanoate is a relatively safe and non-toxic compound that is suitable for use in a variety of laboratory experiments. It is a stable compound that is easy to synthesize and can be used in a variety of chemical reactions. Additionally, this compound can act as a substrate or catalyst in a variety of reactions, allowing researchers to synthesize a variety of organic compounds. However, this compound is not suitable for use in all laboratory experiments and should not be used in experiments involving humans or animals.
Future Directions
2,5-Dioxopyrrolidin-1-yl 4-(tert-butoxycarbonylamino)butanoate has a variety of potential applications in scientific research. Future research should focus on determining the effects of this compound on other enzymes and signaling pathways, as well as its potential applications in drug synthesis. Additionally, further research should be conducted to determine the potential toxicity of this compound and to develop methods for its safe and effective use in laboratory experiments. Additionally, future research should focus on developing new methods for synthesizing this compound and on exploring its potential applications in other areas, such as polymer synthesis and dye synthesis.
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O6/c1-13(2,3)20-12(19)14-8-4-5-11(18)21-15-9(16)6-7-10(15)17/h4-8H2,1-3H3,(H,14,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHPNVGBJRBWRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)ON1C(=O)CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

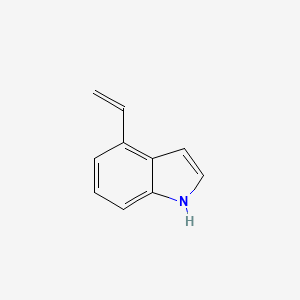

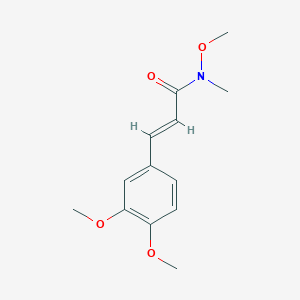
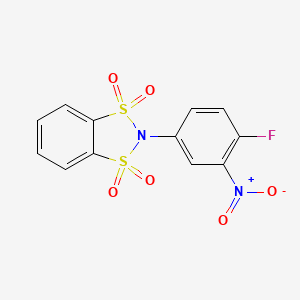
![N-[2-(4-Amino-2-fluorophenoxy)ethyl]-N,N-diethylamine](/img/structure/B3150476.png)
![N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine](/img/structure/B3150481.png)



![5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B3150514.png)
